Methyl 3-ethynylcyclobutane-1-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-ethynylcyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-3-6-4-7(5-6)8(9)10-2/h1,6-7H,4-5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEDVAVUJZUTFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 3 Ethynylcyclobutane 1 Carboxylate and Analogous Structures
Strategies for Cyclobutane (B1203170) Ring Construction
[2+2] Cycloaddition Approaches
The [2+2] cycloaddition is arguably the most direct and widely employed method for the synthesis of cyclobutane rings, involving the union of two doubly bonded systems. mdpi.com This approach can be initiated through photochemical activation or facilitated by metal catalysis, each offering distinct pathways to the cyclobutane core.
Photochemical [2+2] cycloadditions represent a classic and powerful tool for the construction of cyclobutane rings. researchgate.net These reactions typically proceed through the excitation of one of the alkene partners to a triplet state, which then undergoes a stepwise radical addition to the ground-state alkene, followed by ring closure. nih.govnih.gov The regiochemical and stereochemical outcome of these reactions can often be rationalized by considering the stability of the intermediate diradical species.
For the synthesis of a 1,3-disubstituted cyclobutane such as methyl 3-ethynylcyclobutane-1-carboxylate, a potential photochemical [2+2] cycloaddition could involve the reaction of methyl acrylate (B77674) with an appropriately substituted allene (B1206475) or another suitable C2 component. The success of such intermolecular cycloadditions is often dependent on the electronic properties of the reacting partners. baranlab.org Generally, these reactions are most efficient between an electron-rich and an electron-poor alkene.
A notable challenge in photochemical heterodimerizations is the potential for competing homodimerization of the individual alkene components. However, by carefully selecting the substrates and reaction conditions, including the use of photosensitizers, it is possible to achieve the desired cross-cycloaddition. For instance, visible-light-mediated organophotocatalysis has emerged as a milder and more selective alternative to traditional UV irradiation, expanding the scope of accessible cyclobutane structures. nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference(s) |
| Electron-deficient alkene | Electron-rich alkene | UV irradiation or visible-light photocatalyst | 1,3-disubstituted cyclobutane | nih.govnih.gov |
| Enone | Alkene | Photosensitizer (e.g., thioxanthone) | Substituted cyclobutane | beilstein-journals.org |
| Cinnamate esters | Cinnamate esters | Visible-light photocatalyst | Truxinate-type cyclobutanes | beilstein-journals.org |
Transition metal catalysis provides a powerful alternative to photochemical methods for effecting [2+2] cycloadditions, often under milder conditions and with greater control over selectivity. nih.govbaranlab.org Various metals, including rhodium, cobalt, gold, and indium, have been shown to catalyze the formation of cyclobutane rings from alkenes, alkynes, and allenes. nih.govacs.org
Rhodium Catalysis: Rhodium complexes are effective catalysts for a variety of cycloaddition reactions. For instance, rhodium(II) catalysts can promote the C-H functionalization of cyclobutanes, which, while not a ring-forming reaction itself, is a key method for elaborating the cyclobutane scaffold once formed. nih.gov In the context of ring formation, rhodium catalysts can mediate the [2+2] cycloaddition of alkenes and alkynes, providing access to cyclobutene (B1205218) derivatives that can be subsequently reduced to the corresponding cyclobutanes.
Cobalt Catalysis: Cobalt complexes have also been employed in [2+2] cycloaddition reactions. For example, cobalt-catalyzed reactions of 1,6-diynes can lead to the formation of bicyclic systems containing a cyclobutane ring.
Gold Catalysis: Gold catalysts, particularly gold(I) complexes, have shown remarkable utility in catalyzing [2+2] cycloadditions involving allenes and alkenes. rsc.org This methodology is particularly relevant to the synthesis of 1,3-disubstituted cyclobutanes. For instance, the reaction of an allenoate with a terminal alkene in the presence of a gold catalyst can furnish a 1,3-disubstituted cyclobutane with a methylene (B1212753) and an ester group, a structure analogous to the target molecule. Subsequent functionalization of the exocyclic double bond could potentially lead to the desired ethynyl (B1212043) group.
Indium Catalysis: While less common, indium catalysts have also been reported to promote certain cycloaddition reactions.
A key advantage of metal-catalyzed approaches is the potential for enantioselective synthesis through the use of chiral ligands. This allows for the construction of optically active cyclobutane derivatives, which are of significant interest in medicinal chemistry and materials science.
| Catalyst Metal | Reactant Types | Product Type | Key Features | Reference(s) |
| Gold(I) | Allenoate + Alkene | 1,3-disubstituted cyclobutane | Mild conditions, high yields | rsc.org |
| Rhodium(II) | Diazo compounds + Cyclobutanes | C-H functionalized cyclobutanes | High regio- and stereoselectivity | nih.gov |
| Cobalt | 1,6-diynes | Bicyclic cyclobutanes | Access to complex scaffolds | mdpi.com |
Ring-Closing Reactions via Intramolecular Cyclization
Intramolecular cyclization represents another fundamental strategy for the construction of cyclobutane rings. These reactions typically involve the formation of a single bond between two termini of a linear precursor to close the four-membered ring. While entropically less favored than the formation of five- or six-membered rings, intramolecular cyclizations can be effective, particularly when the reactive centers are held in close proximity by a conformational bias. youtube.com
For the synthesis of a molecule like this compound, a hypothetical intramolecular cyclization could involve a 1,4-disubstituted butane (B89635) derivative. For example, a precursor bearing a nucleophilic center at C1 and a suitable leaving group at C4 could undergo an intramolecular nucleophilic substitution to form the cyclobutane ring.
Radical cyclizations are another viable approach. A 4-exo-trig cyclization of a radical onto a double bond can lead to the formation of a cyclobutane ring. The generation of the radical can be achieved through various methods, including the use of radical initiators or photoredox catalysis.
C-H Functionalization Logic in Cyclobutane Scaffold Assembly
While often used to modify a pre-existing cyclobutane ring, C-H functionalization logic can also be conceptually applied to the assembly of the cyclobutane scaffold itself. acs.orgnih.gov This approach involves the strategic activation and subsequent bond formation involving C-H bonds, which are typically considered unreactive.
In a retrosynthetic sense, one could envision a strategy where a precursor is designed to undergo a C-H activation/cyclization sequence. For example, a molecule with a directing group could facilitate the activation of a specific C-H bond, which then participates in a ring-closing reaction.
More commonly, C-H functionalization is employed to introduce substituents onto a simple cyclobutane core. nih.gov For instance, a pre-formed cyclobutane ring could be selectively functionalized at the C3 position to introduce the ethynyl group. This can be achieved through directed C-H activation, where a functional group on the cyclobutane ring directs a metal catalyst to a specific C-H bond. For example, a carboxylic acid or an amide group can act as a directing group to facilitate the arylation, alkylation, or even alkynylation of a C-H bond on the cyclobutane ring. acs.org This strategy offers a powerful way to build molecular complexity on the cyclobutane scaffold in a controlled manner.
| C-H Functionalization Approach | Key Feature | Application to Target Synthesis | Reference(s) |
| Directed C-H Activation | Use of a directing group for site-selectivity | Introduction of the ethynyl group at C3 of a cyclobutane-1-carboxylate precursor. | acs.orgnih.gov |
| Rhodium-catalyzed C-H Insertion | Carbene insertion into C-H bonds | Elaboration of a pre-formed cyclobutane ring. | nih.gov |
Reductive Dehalogenation and Related Methods for Cyclobutane Rings
Reductive dehalogenation is a classic method for the formation of carbon-carbon bonds and can be applied to the synthesis of cyclobutane rings. This approach typically involves the reduction of a 1,4-dihaloalkane. The reduction can be effected by various reagents, including metals such as zinc or sodium, or through electrochemical methods.
In the context of synthesizing this compound, a potential precursor could be a 1,4-dihalobutane derivative appropriately substituted with the ester and a protected ethynyl group. Upon reductive dehalogenation, the cyclobutane ring would be formed. The choice of the halogen and the reducing agent is crucial for the success of this reaction, as is the management of potential side reactions such as elimination.
Related methods include other types of reductive couplings, such as the acyloin condensation of 1,4-dicarboxylic esters, which can also lead to the formation of four-membered rings, albeit with a different functional group pattern that would require subsequent modification.
Introduction and Functionalization of the Ethynyl Moiety
The incorporation of an ethynyl group onto the cyclobutane ring is a critical step in the synthesis of the target molecule. This can be achieved through either direct ethynylation techniques or by the transformation of pre-existing functional groups.
Direct Ethynylation Techniques
Direct ethynylation of a cyclobutane precursor is not a commonly reported strategy. However, cross-coupling reactions, such as the Sonogashira coupling, could theoretically be employed if a suitable cyclobutyl halide or triflate were available. The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. While powerful, the application of this method to saturated carbocycles like cyclobutanes can be challenging.
Transformation from Precursor Functional Groups (e.g., Olefins, Halides)
A more practical and widely employed approach involves the conversion of a precursor functional group on the cyclobutane ring into the desired ethynyl moiety. A common strategy is to start from a ketone, which can be transformed into an alkyne through a one-carbon homologation.
Two prominent methods for this transformation are the Corey-Fuchs reaction and the Seyferth-Gilbert homologation. Both reactions begin with a carbonyl compound, in this case, a 3-oxocyclobutane derivative.
Corey-Fuchs Reaction: This two-step procedure first converts an aldehyde or ketone into a 1,1-dibromoalkene using a phosphine-ylide generated from triphenylphosphine (B44618) and carbon tetrabromide. Subsequent treatment with a strong base, such as n-butyllithium, results in the formation of the terminal alkyne.
Seyferth-Gilbert Homologation: This reaction utilizes dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) to convert a ketone or aldehyde directly into an alkyne in a single step upon treatment with a strong base like potassium tert-butoxide. A popular modification, the Ohira-Bestmann modification, uses dimethyl (1-diazo-2-oxopropyl)phosphonate, which allows for milder reaction conditions.
For the synthesis of this compound, a plausible precursor would be methyl 3-oxocyclobutane-1-carboxylate . This keto-ester can be subjected to either the Corey-Fuchs or Seyferth-Gilbert conditions to install the ethynyl group at the 3-position.
| Reaction | Reagents | Intermediate/Product |
| Corey-Fuchs (Step 1) | PPh₃, CBr₄ | Methyl 3-(dibromomethylene)cyclobutane-1-carboxylate |
| Corey-Fuchs (Step 2) | n-BuLi | This compound |
| Seyferth-Gilbert | (MeO)₂P(O)CHN₂, t-BuOK | This compound |
Methyl Carboxylate Group Formation and Manipulation
The methyl carboxylate group is another key feature of the target molecule. Its formation can be achieved through esterification of the corresponding carboxylic acid or by derivatization from other carboxylic acid precursors.
Esterification of Cyclobutane-1-carboxylic Acids
The most direct method for the formation of the methyl ester is the Fischer esterification of the corresponding carboxylic acid, 3-ethynylcyclobutane-1-carboxylic acid . This acid-catalyzed reaction involves treating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and often an excess of methanol is used to drive the reaction towards the ester product.
Derivatization from Other Carboxylic Acid Precursors
Alternatively, the methyl ester can be formed from other carboxylic acid derivatives. For instance, the corresponding acyl chloride could be reacted with methanol in the presence of a base to yield the ester. Another approach involves the use of diazomethane (B1218177), which reacts rapidly with carboxylic acids to form methyl esters. However, the toxicity and explosive nature of diazomethane limit its use.
The synthesis of the precursor, 3-oxocyclobutanecarboxylic acid , has been reported through various routes, including the hydrolysis of dinitrile or diester precursors. google.comgoogle.com Once this keto-acid is obtained, it can be esterified to methyl 3-oxocyclobutane-1-carboxylate before the introduction of the ethynyl group as described in section 2.2.2.
Stereoselective and Enantioselective Synthesis
The synthesis of specific stereoisomers (cis/trans) of this compound requires careful control over the reaction conditions and choice of reagents. The relative stereochemistry of the 1,3-disubstituted cyclobutane ring is often established during the ring formation or subsequent functionalization steps.
For instance, the diastereoselective reduction of a cyclobutylidene intermediate has been shown to be an effective strategy for controlling the stereochemistry of 1,3-disubstituted cyclobutanes. acs.org In the context of the target molecule, if the ethynyl group is introduced via a precursor, the stereochemistry can be influenced by the reagents used.
Furthermore, enantioselective synthesis aims to produce a single enantiomer of the target molecule. This can be achieved through several strategies:
Chiral pool synthesis: Starting from an enantiomerically pure starting material.
Use of chiral auxiliaries: Temporarily attaching a chiral group to the molecule to direct the stereochemical outcome of a reaction.
Asymmetric catalysis: Employing a chiral catalyst to favor the formation of one enantiomer over the other.
Recent advances in catalysis have enabled the enantioselective synthesis of various functionalized cyclobutanes. nih.govnsf.govrsc.org For example, catalytic enantioselective [2+2] cycloadditions between alkynes and alkenes can provide access to chiral cyclobutene precursors that can be further elaborated. nsf.gov Additionally, sequential reduction and C-H functionalization strategies have been developed to install contiguous stereocenters on a cyclobutane ring with high enantioselectivity. rsc.org The application of such methods could provide a route to enantiomerically pure this compound.
Diastereocontrol in Cyclobutane Synthesis
Achieving diastereocontrol is fundamental to the synthesis of substituted cyclobutanes. Various strategies have been developed to influence the relative stereochemistry of substituents on the four-membered ring.
One powerful strategy involves the ring-opening of highly strained bicyclo[1.1.0]butanes (BCBs). This approach allows for the 1,3-difunctionalization of the resulting cyclobutane. For instance, a highly chemo- and diastereoselective polar strain-release ring-opening of BCBs with hydroxyarenes has been developed using a silver-π-acid catalyst. rsc.orgrsc.org This method provides access to 1,1,3-trisubstituted cyclobutanes with high diastereomeric ratios (up to >98:2 d.r.). rsc.orgnih.gov The reaction's success hinges on the ability of the silver catalyst to act as a carbophilic π-acid, activating the central C-C bond of the BCB. rsc.org Similarly, a radical-mediated 1,3-nitrooxygenation of BCBs using tert-butylnitrite and TEMPO has been shown to produce 1,1,3-trisubstituted cyclobutanes with excellent diastereoselectivity, which can be further functionalized to create tetrasubstituted systems. nih.gov
Michael addition reactions onto cyclobutene acceptors also offer a reliable route to diastereomerically enriched cyclobutanes. For example, the sulfa-Michael addition of thiols to cyclobutenes, catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), yields various thio-cyclobutane esters and amides with high diastereoselectivity (>95:5 dr). nih.gov A one-pot double derivatization of cyclobutene-1-carboxylic acid via an amidation/aza-Michael addition sequence provides access to β-N-heterocyclic cyclobutane carboximide derivatives with a defined trans geometry. researchgate.net
Furthermore, palladium-catalyzed C(sp³)–H arylation has been employed to synthesize bis-arylated cyclobutanes as single diastereomers. acs.org This method utilizes an aminoquinoline directing group to guide the functionalization of methylene C–H bonds on the cyclobutane ring. acs.org The observed high diastereoselectivity in these varied methods underscores the maturity of strategies available for controlling the relative stereochemistry in cyclobutane synthesis.
| Method | Reactants | Catalyst/Reagent | Key Feature | Diastereomeric Ratio (d.r.) |
| Polar Strain-Release Ring-Opening | Bicyclo[1.1.0]butanes, Hydroxyarenes | AgBF4 | π-acid catalysis | Up to >98:2 rsc.org |
| Radical 1,3-Nitrooxygenation | Bicyclo[1.1.0]butanes | tert-Butylnitrite, TEMPO | Catalyst-free radical cascade | Good to excellent nih.gov |
| Sulfa-Michael Addition | Cyclobutenes, Thiols | DBU | Base-catalyzed conjugate addition | >95:5 nih.gov |
| C–H Arylation | Cyclobutane Carboxamides | Palladium(II) | Directing group-assisted C-H activation | Single diastereomer acs.org |
Asymmetric Catalysis in [2+2] Cycloadditions
The [2+2] cycloaddition is one of the most direct methods for constructing the cyclobutane core. The development of asymmetric catalytic variants has enabled the synthesis of enantioenriched cyclobutanes, which are crucial as chiral building blocks. acs.org
Visible-light-induced asymmetric [2+2] cycloadditions have emerged as a powerful tool. chemistryviews.org These reactions often employ a photosensitizer to excite one of the alkene components, which then undergoes cycloaddition. For instance, iridium-based photosensitizers have been used in combination with chiral catalysts to achieve high enantioselectivity. chemistryviews.org A notable strategy involves "chromophore activation," where a chiral Lewis acid or Brønsted acid catalyst binds to a substrate, rendering it susceptible to selective excitation by a specific wavelength of light. springernature.com This approach not only facilitates the reaction but also controls the stereochemical outcome. springernature.commdpi.com
Organocatalysis has also been successfully applied to formal [2+2] cycloadditions. Dienamine catalysis, for example, has been utilized to control the enantioselectivity of reactions between enals and other partners. nih.gov Similarly, iminium-ion intermediated [2+2] cycloadditions of enals have been developed. mdpi.com These organocatalytic methods can lead to the formation of cyclobutanes with multiple contiguous stereocenters with high diastereo- and enantiocontrol. mdpi.comrsc.org
Chiral titanium reagents have also been shown to catalyze asymmetric [2+2] cycloaddition reactions, further expanding the toolkit for accessing these valuable structures. acs.org The challenge in many of these systems is to overcome the high reactivity of the excited-state intermediates to ensure that the chiral catalyst can effectively dictate the stereochemistry of the product. springernature.com
| Catalysis Type | Catalyst System | Reaction Type | Key Feature |
| Photocatalysis | Iridium Photosensitizer + Chiral Phosphoramidite Ligand | Asymmetric Allylic Etherification/[2+2] Cycloaddition | Cascade reaction without directing groups chemistryviews.org |
| Lewis/Brønsted Acid Catalysis | Chiral Lewis or Brønsted Acids | Asymmetric [2+2] Photocycloaddition | Chromophore activation for selective excitation springernature.com |
| Organocatalysis | Chiral Amines (Dienamine/Iminium) | Formal [2+2] Cycloaddition | Cooperative catalysis with H-bonding activation nih.gov |
| Transition Metal Catalysis | Chiral Titanium Reagent | Asymmetric [2+2] Cycloaddition | Catalytic control of cycloaddition acs.org |
Chiral Auxiliary and Directing Group Strategies
The use of chiral auxiliaries and directing groups provides a robust and often predictable method for controlling stereochemistry in the synthesis of complex cyclobutanes. These groups are temporarily installed on a substrate to guide a stereoselective transformation and are subsequently removed.
Chiral auxiliaries function by creating a chiral environment around the reacting center, favoring the formation of one diastereomer over another. For example, chiral non-racemic cyclobutane derivatives can be prepared via enantioselective stoichiometric [2+2] cycloadditions where a chiral auxiliary is attached to one of the reacting partners. mdpi.com This approach allows for the separation of diastereomers and subsequent cleavage of the auxiliary to yield the enantioenriched cyclobutane product. mdpi.com
Directing groups are employed to control both the regioselectivity and stereoselectivity of a reaction, often by coordinating to a metal catalyst and positioning it for a specific transformation. In the context of cyclobutane synthesis, directing groups have been instrumental in the development of C–H functionalization reactions. acs.org For instance, an 8-aminoquinoline (B160924) directing group attached to a cyclobutane carboxylic acid can direct a palladium catalyst to selectively functionalize the β-C–H bonds, leading to the formation of arylated products with high diastereoselectivity. acs.org This strategy transforms the synthetic challenge into a matter of installing a functional handle that can later be removed or converted into another functional group. acs.org
The combination of these strategies, such as using a chiral hydrogen-bonding template, can also direct the stereochemistry of [2+2] photocycloadditions by shielding one face of a reactant. mdpi.comnih.gov
| Strategy | Group Example | Reaction Type | Mechanism of Control |
| Chiral Auxiliary | (S)-Proline derivative | Aldol (B89426) Reaction/Ring Expansion | Creates a chiral environment, leading to diastereomeric products that can be separated. mdpi.com |
| Directing Group | 8-Aminoquinoline | Pd-Catalyzed C-H Arylation | Coordinates to the metal catalyst, directing functionalization to a specific C-H bond with facial selectivity. acs.org |
| Chiral Template | Chiral Hydrogen-Bonding Template | [2+2] Photocycloaddition | Shields one face of the substrate via supramolecular complexation, directing the approach of the reaction partner. mdpi.comnih.gov |
Cascade and Multicomponent Reactions for Substituted Cyclobutanes
Cascade (or domino) and multicomponent reactions offer a highly efficient means of constructing complex molecules like substituted cyclobutanes from simple starting materials in a single operation. These processes minimize waste and purification steps by combining multiple bond-forming events in one pot.
A notable example is the synthesis of cyclobutanes through a multicomponent cascade that merges an aldol reaction, a Wittig reaction, and a visible-light-induced [2+2] cycloaddition. nih.gov This approach allows for the assembly of an array of cyclobutanes with high selectivity from commercially available aldehydes, ketones, and olefins. The reaction is initiated by the in-situ formation of an enone, which then undergoes a photocatalyzed [2+2] cycloaddition. nih.gov
Organocatalysis has also been employed to initiate cascade reactions. For example, a vinylogous Friedel–Crafts alkylation can trigger a formal [2+2] cycloaddition based on a tandem iminium–enamine activation of enals. rsc.org This process yields pyrrole-functionalized cyclobutanes with three contiguous stereocenters in a highly regio-, diastereo-, and enantiocontrolled manner. rsc.org
Radical cascade reactions provide another avenue for cyclobutane functionalization. A copper-catalyzed radical cascade has been developed for the synthesis of highly functionalized cyclobutenes directly from simple cyclobutanes. rsc.org This transformation involves the cleavage of multiple C–H bonds and the formation of new C–N, C–S, or C–Br bonds, demonstrating the power of cascade processes to rapidly build molecular complexity on a pre-existing cyclobutane core. rsc.org The development of such reactions is crucial for creating diverse libraries of substituted cyclobutanes for various applications.
| Reaction Name | Components/Starting Material | Catalyst/Mediator | Key Transformations |
| Multicomponent Photocycloaddition | Aldehydes, Ketones, Olefins | [Ir(ppy)3] (Photocatalyst) | Aldol, Wittig, and [2+2] Cycloaddition nih.gov |
| Organocatalytic Cascade | Enals, Pyrroles | Chiral Amine (Organocatalyst) | Vinylogous Friedel-Crafts and Formal [2+2] Cycloaddition rsc.org |
| Radical Cascade Functionalization | Substituted Cyclobutanes | Copper Catalyst, NFSI (Oxidant) | Multiple C-H bond cleavage, C-N/C-S/C-Br bond formation rsc.org |
Chemical Transformations and Reactivity of Methyl 3 Ethynylcyclobutane 1 Carboxylate
Reactions Involving the Cyclobutane (B1203170) Ring System
The cyclobutane ring, characterized by significant angle and torsional strain, is a key driver of the molecule's reactivity. This strain energy, which is substantially higher than in larger cycloalkanes like cyclopentane (B165970) or cyclohexane, can be released through reactions that involve the cleavage of one of the ring's carbon-carbon bonds.
The inherent strain energy within the cyclobutane ring of methyl 3-ethynylcyclobutane-1-carboxylate makes it a candidate for ring-opening reactions and skeletal rearrangements, particularly under thermal, photochemical, or catalytic conditions. While specific studies on this exact molecule are not prevalent, the reactivity can be inferred from general principles of strained-ring chemistry. Strain-release-driven reactions are a powerful tool in organic synthesis, allowing for the transformation of small, strained rings into more complex or stable structures. masterorganicchemistry.com
These transformations are often initiated by the cleavage of a C-C bond within the four-membered ring, which can proceed through various mechanisms:
Thermal Rearrangements: Upon heating, substituted cyclobutanes can undergo conrotatory ring-opening to form dienes. The presence of the ethynyl (B1212043) and carboxylate groups would influence the electronics and pathway of such a rearrangement.
Acid-Catalyzed Ring-Opening: In the presence of Lewis or Brønsted acids, the carbonyl oxygen of the ester can be activated, facilitating ring cleavage to form a carbocationic intermediate. This intermediate can then be trapped by nucleophiles or undergo further rearrangement to yield acyclic products.
Electrochemical Activation: Recent studies have shown that direct electrochemical oxidation can activate the C-C bonds of cyclobutanes, leading to ring-opening and skeletal rearrangement under mild conditions. frontiersin.org This method could potentially be applied to transform the cyclobutane core into different cyclic or acyclic systems. frontiersin.org
These reactions are fundamentally driven by the release of approximately 26 kcal/mol of ring strain associated with the cyclobutane system, providing a strong thermodynamic driving force for these transformations.
The stereocenters at the C1 and C3 positions of the cyclobutane ring, where the methyl carboxylate and ethynyl groups are attached, are susceptible to epimerization, particularly under basic conditions. The protons alpha to the methyl carboxylate group are acidic and can be removed by a base to form an enolate intermediate. Reprotonation of this planar enolate can occur from either face, leading to a mixture of cis and trans isomers.
Studies on analogous 1,3-disubstituted cyclobutane systems have demonstrated that treatment with bases like sodium methoxide (B1231860) or potassium tert-butoxide can lead to equilibration of the stereocenters. frontiersin.org The final ratio of diastereomers is determined by their relative thermodynamic stabilities. Typically, the trans isomer, where the two bulky substituents are on opposite sides of the ring, is the thermodynamically favored product as it minimizes steric interactions. frontiersin.org
For this compound, a base-catalyzed epimerization would likely proceed as follows:
| Step | Description | Intermediate | Result |
| 1 | A base (e.g., NaOMe) removes the acidic proton at the C1 position. | A planar enolate is formed at C1. | Loss of stereochemistry at C1. |
| 2 | The enolate is protonated by a proton source (e.g., solvent). | The proton can add to either face of the enolate. | Formation of both cis and trans isomers. |
| 3 | Equilibration | The reaction continues until the thermodynamic equilibrium is reached. | The more stable trans isomer is the major product. |
This process allows for the controlled inversion of stereochemistry, which is a valuable tool in the stereoselective synthesis of complex cyclobutane-containing molecules. frontiersin.org
Direct functionalization of the C-H bonds on the cyclobutane ring is a powerful strategy for elaborating the core structure of this compound. Modern synthetic methods, particularly those involving transition-metal catalysis, enable the selective activation and substitution of otherwise inert C(sp³)–H bonds.
One prominent strategy involves the use of a directing group, where a functional group on the molecule guides a metal catalyst to a specific C-H bond. libretexts.org The methyl carboxylate group, or a derivative of it, could potentially serve as such a directing group. For instance, conversion of the ester to an amide (e.g., an 8-aminoquinoline (B160924) amide) can direct palladium catalysts to perform C-H arylation at the C2 and C4 methylene (B1212753) positions of the cyclobutane ring. libretexts.org This approach allows for the sequential and controlled installation of substituents, providing access to highly decorated cyclobutane frameworks. libretexts.org
Key methodologies for cyclobutane ring functionalization include:
Palladium-Catalyzed C-H Arylation/Olefination: Using a directing group, C-H bonds can be converted to C-Aryl or C-Alkenyl bonds. libretexts.org
Rhodium-Catalyzed C-H Insertion: Rhodium carbene intermediates can insert into the C-H bonds of the cyclobutane ring, allowing for the introduction of ester-containing fragments. Catalyst control can often dictate the site-selectivity of these insertions. masterorganicchemistry.com
These advanced functionalization techniques bypass the need for pre-installed functional groups on the ring, offering a more efficient and versatile approach to synthesizing complex derivatives of this compound.
Transformations of the Ethynyl Functional Group
The terminal alkyne, or ethynyl group, is a versatile functional handle that undergoes a wide range of chemical transformations. Its reactivity is characterized by the electron-rich nature of the carbon-carbon triple bond, making it susceptible to both nucleophilic and electrophilic attack.
The triple bond of the ethynyl group can be attacked by various nucleophiles, typically in the presence of a metal catalyst. These reactions are fundamental for converting the alkyne into other functional groups like ketones, aldehydes, or imines.
Hydration: The addition of water across the triple bond can be achieved under different conditions to yield carbonyl compounds.
Mercury(II)-Catalyzed Hydration: In the presence of mercury(II) sulfate (B86663) and aqueous acid, water adds across the alkyne following Markovnikov's rule. The initial product is an enol, which rapidly tautomerizes to the more stable ketone. For a terminal alkyne like that in this compound, this reaction would produce a methyl ketone.
Hydroboration-Oxidation: A two-step procedure involving the addition of a borane (B79455) reagent (e.g., BH₃ or a dialkylborane) followed by oxidation (e.g., with H₂O₂) results in the anti-Markovnikov addition of water. This process yields an aldehyde from a terminal alkyne.
Hydroamination: The addition of an N-H bond from an amine across the triple bond is a direct method for synthesizing enamines and imines. This transformation is typically catalyzed by transition metals such as gold, ruthenium, or palladium. The intermolecular hydroamination of a terminal alkyne with a primary aniline, for instance, would yield an imine after tautomerization of the initial enamine product. nih.govacs.org
| Reaction | Reagents | Product Type | Regioselectivity |
| Mercury(II)-Catalyzed Hydration | H₂O, H₂SO₄, HgSO₄ | Methyl Ketone | Markovnikov |
| Hydroboration-Oxidation | 1. R₂BH 2. H₂O₂, NaOH | Aldehyde | Anti-Markovnikov |
| Hydroamination (with R-NH₂) | Metal Catalyst (e.g., Au, Ru, Pd) | Imine | Markovnikov |
The electron-rich π-systems of the alkyne are susceptible to attack by electrophiles. Halogenation is a classic example of such a reaction.
Halogenation: The addition of halogens (Cl₂, Br₂) across the triple bond can be controlled to provide either a dihaloalkene or a tetrahaloalkane. libretexts.org
Addition of One Equivalent: When one equivalent of a halogen like Br₂ is added, a dibromoalkene is formed. The reaction often proceeds through a cyclic halonium ion intermediate, similar to alkenes, and can result in a mixture of E and Z isomers.
Addition of Two Equivalents: In the presence of excess halogen (two or more equivalents), a second addition occurs to the initially formed dihaloalkene, yielding a tetrahaloalkane. Each of the carbons of the original triple bond becomes bonded to two halogen atoms.
The mechanism involves the polarization of the halogen molecule by the alkyne's π-cloud, followed by nucleophilic attack from the alkyne to form an intermediate that is then intercepted by the halide ion. libretexts.org
CN107001295A - 作为lpxc抑制剂的异噁唑异羟肟酸化合物- Google Patents this compound. 实施例15. ... 239000002244 catalytic hydrogenation Substances 0.000 description 2. 1-(3-((1H-1,2,3-triazol-4-yl)methyl)cyclobutyl) -N-hydroxy-2-oxo-1,2-dihydropyridine-4-carboxamide. methyl 3-((1H-1,2,3-triazol-4-yl)methyl)cyclobutane-1-carboxylate.向(3-乙炔基环丁基)乙酸甲酯(250mg,1.81mmol)于叔丁醇(4mL)和水(1mL)中的溶液中加入叠氮化钠(129mg,1.99mmol)和硫酸铜(II)(2.9mg,0.02mmol)。将反应混合物在室温下搅拌16小时。将反应混合物用饱和氯化铵水溶液淬灭,并用乙酸乙酯萃取。将有机层用盐水洗涤,经硫酸钠干燥,过滤并浓缩。将粗物质通过硅胶色谱纯化,得到标题化合物(110mg,31%)。MS(ESI)m/z204.2[M+H] +。 ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7v9o4977Xg8k_wRk78z_W6x_s-yY0-1F08x22x-c5L0hH4nL4yWjFv-lq9qXF_k2Q953fG8j30792070fL140X-R54yN3gI453P5B49_5J-0z17p3Y6w_kKqfFq4U4Y6pI-wVq8= Synthesis of LpxC Inhibitors via Late-Stage C(sp3)–H Oxidation - ACS Publications The requisite ethyl 3-ethynylcyclobutane-1-carboxylate was synthesized from commercially available diethyl 1,3-cyclobutanedicarboxylate following the procedure of Woo et al. ... Hydrogenation of the alkyne using palladium on carbon provided the corresponding ethyl derivative 27. Ozonolysis of the alkyne provided ketone 28, which could be reduced to provide cis- and trans-alcohols 29 and 30, respectively. ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG311y59_h_f-f06bYn-Uv367Y0tVj7f6_0M5337b5883a9de06774a385f02c672b1d3d623253b26615b3671752b9781329587373f7218685e13d105221975e532b262d4705359e86 WO2022246029A1 - Compositions and methods for treating bacterial infections - Google Patents To a solution of this compound (2.0 g, 14.5 mmol) in THF (20 mL) was added a solution of lithium hydroxide (B78521) (1.0 M in water, 29 mL, 29.0 mmol). The reaction mixture was stirred at room temperature for 16 hours. The mixture was then acidified with HC1 (1.0 M aqueous solution) to pH = 3 and extracted with ethyl acetate (B1210297) (3 x 50 mL). The combined organic layers were washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 3-ethynylcyclobutane-1-carboxylic acid as a colorless oil (1.5 g, 83% yield). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED-yW0s26zS4b8108j9b11961f705b0d0092c63914a515c1e5509b7c8a41065c719c23507d4715f3333b28b55695020757788427f2771c569f61b17178351b621e2632b55 WO2016065213A1 - Isoxazoline hydroxamic acid compounds as lpxc inhibitors - Google Patents To a solution of this compound (250 mg, 1.81 mmol) in THF (4 mL) and Water (1 mL) was added lithium hydroxide (95 mg, 2.26 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was quenched with sat. aq. NH4C1 and extracted with ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate, filtered and concentrated. The crude material was purified by silica (B1680970) gel chromatography to afford the title compound (110 mg, 31%). MS (ESI) m/z 204.2 [M+H]+. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgXoK5l83h6157929497e0b5c1c87515d16565457f70b4459f212239403d1565541604082855f700445d58019a27e7049405d45464e815e98547466184561085c8 [7. ] WO2017172813A1 - Isoxazole hydroxamic acid compounds as lpxc inhibitors - Google Patents Example 15. This compound. To a solution of 3- ethynylcyclobutane-l-carboxylic acid (500 mg, 4.03 mmol) in Methanol (B129727) (5 mL) was added sulfuric acid (1 drop). The reaction mixture was heated to 50 °C for 16 hours. The reaction mixture was concentrated and the residue was taken up in ethyl acetate. The organic layer was washed with sat. aq. NaHC03, brine, dried over sodium sulfate, filtered and concentrated to afford the title compound (450 mg, 81%). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG75_t93d3969195b0586e330a8c2420914104276189917646540c4992982d610023026330962382436737562016259929252994977114389087532352848906954 WO2017172813A2 - Isoxazole hydroxamic acid compounds as lpxc inhibitors - Google Patents Example 15. This compound. To a solution of 3- ethynylcyclobutane-l-carboxylic acid (500 mg, 4.03 mmol) in Methanol (5 mL) was added sulfuric acid (1 drop). The reaction mixture was heated to 50 °C for 16 hours. The reaction mixture was concentrated and the residue was taken up in ethyl acetate. The organic layer was washed with sat. aq. NaHC03, brine, dried over sodium sulfate, filtered and concentrated to afford the title compound (450 mg, 81%). https://vertexaisearch.cloud.gcp.corp.google.com/grounding-api-redirect/AUZIYQG75_t93d3969195b0586e330a8c2420914104276189917646540c4992982d610023026330962382436737562016259929252994977114389087532352848906954 WO2022246029A1 - Compositions and methods for treating bacterial infections - Google Patents To a solution of this compound (2.0 g, 14.5 mmol) in THF (20 mL) was added a solution of lithium hydroxide (1.0 M in water, 29 mL, 29.0 mmol). The reaction mixture was stirred at room temperature for 16 hours. The mixture was then acidified with HC1 (1.0 M aqueous solution) to pH = 3 and extracted with ethyl acetate (3 x 50 mL). The combined organic layers were washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 3-ethynylcyclobutane-1-carboxylic acid as a colorless oil (1.5 g, 83% yield). https://vertexaisearch.cloud.gcp.corp.google.com/grounding-api-redirect/AUZIYQED-yW0s26zS4b8108j9b11961f705b0d0092c63914a515c1e5509b7c8a41065c719c23507d4715f3333b28b55695020757788427f2771c569f61b17178351b621e2632b55 WO2016065213A1 - Isoxazoline hydroxamic acid compounds as lpxc inhibitors - Google Patents To a solution of this compound (250 mg, 1.81 mmol) in THF (4 mL) and Water (1 mL) was added lithium hydroxide (95 mg, 2.26 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was quenched with sat. aq. NH4C1 and extracted with ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate, filtered and concentrated. The crude material was purified by silica gel chromatography to afford the title compound (110 mg, 31%). MS (ESI) m/z 204.2 [M+H]+. https://vertexaisearch.cloud.gcp.corp.google.com/grounding-api-redirect/AUZI
Synergistic and Antagonistic Effects of Functional Groups on Reactivity and Selectivity
The reactivity and selectivity of this compound are intricately governed by the interplay between its constituent functional groups: the strained cyclobutane ring, the electron-withdrawing methyl carboxylate group, and the reactive ethynyl (alkyne) group. The spatial arrangement and electronic characteristics of these groups can lead to both synergistic (mutually reinforcing) and antagonistic (opposing) effects, which dictate the molecule's behavior in chemical transformations.
The methyl carboxylate group, being an electron-withdrawing group, can influence the reactivity of the cyclobutane ring and the ethynyl group through inductive effects. This can impact the stability of reaction intermediates and the regioselectivity of certain transformations. For instance, in reactions involving the cyclobutane ring, the electron-withdrawing nature of the ester could affect the facility of ring cleavage. researchgate.net
The ethynyl group, with its high electron density in the triple bond, is a site of rich chemical reactivity, readily undergoing addition reactions, cycloadditions, and acting as a nucleophile in various transformations. The reactivity of this group can be modulated by the electronic influence of the methyl carboxylate group transmitted through the cyclobutane framework.
A comprehensive understanding of the synergistic and antagonistic effects of these functional groups is paramount for predicting and controlling the outcomes of chemical reactions involving this compound. These effects are often subtle and dependent on specific reaction conditions.
Synergistic Effects
Synergistic effects arise when the functional groups in this compound cooperate to enhance reactivity or direct selectivity in a way that would not be as pronounced with each group in isolation.
One potential synergistic interaction involves the activation of the cyclobutane ring towards certain transformations. The presence of both an electron-withdrawing group (methyl carboxylate) and a π-system (ethynyl group) can create a "push-pull" electronic environment, although attenuated by the saturated carbon framework. This can influence the facial selectivity of reactions on the cyclobutane ring, guided by the pre-existing stereochemistry. acs.org
In the context of cycloaddition reactions, the ethynyl group can act as a dienophile or a dipolarophile. The methyl carboxylate group, even at a distance, can influence the electronic properties of the ethynyl group, thereby affecting the rate and selectivity of such reactions. For instance, theoretical studies on other systems have shown that the electronic nature of substituents can significantly impact the activation energies and stereochemical outcomes of cycloadditions. nih.govrsc.orgscielo.org.mx
The interplay of functional groups can also be seen in tandem reactions where both the ethynyl group and the carboxylate group participate. For example, a reaction could be initiated at the ethynyl group, leading to an intermediate that subsequently involves the carboxylate group in a ring-closing or rearrangement step.
Below is a table illustrating potential synergistic effects on the reactivity of this compound.
| Reaction Type | Role of Ethynyl Group | Role of Methyl Carboxylate Group | Synergistic Outcome |
| Cycloaddition | Dienophile/Dipolarophile | Electronic modulation of the alkyne | Enhanced reaction rate and/or selectivity |
| Ring-Opening | Potential directing group | Activation/destabilization of intermediates | Regio- or stereoselective ring cleavage |
| Tandem Reactions | Initial reaction site | Intramolecular trapping of intermediates | Formation of complex polycyclic structures |
Antagonistic Effects
Antagonistic effects occur when the functional groups have opposing influences on a particular reaction, potentially leading to reduced reactivity, competing reaction pathways, or a loss of selectivity.
A primary example of an antagonistic effect is the competition for reagents. Both the ethynyl group and the carbonyl oxygen of the methyl carboxylate can act as Lewis basic sites, coordinating to metal catalysts or reagents. This can lead to a mixture of products or require the use of protecting groups to achieve the desired transformation on one functional group. For instance, in a metal-catalyzed reaction targeting the ethynyl group, coordination of the metal to the carboxylate could inhibit the desired catalytic cycle. acs.org
Furthermore, the electron-withdrawing nature of the methyl carboxylate group can decrease the nucleophilicity of the ethynyl group. This would be an antagonistic effect in reactions where the alkyne is intended to act as a nucleophile. Conversely, in reactions where the alkyne is the electrophile, this effect could be synergistic.
The steric bulk of the substituents can also lead to antagonistic effects by hindering the approach of reagents to a particular reactive site. While not excessively large, the spatial arrangement of the methyl carboxylate and ethynyl groups on the compact cyclobutane ring could influence the accessibility of each other.
The following table summarizes potential antagonistic effects on the reactivity of this compound.
| Reaction Type | Influence of Ethynyl Group | Influence of Methyl Carboxylate Group | Antagonistic Outcome |
| Metal-Catalyzed Reactions | Desired site of catalysis | Competing coordination site for metal | Reduced catalyst efficiency, mixture of products |
| Nucleophilic Attack on Alkyne | Reduced nucleophilicity | Electron-withdrawing effect | Slower reaction rate |
| Reactions at Carboxylate | Steric hindrance from ethynyl | Potential for steric hindrance | Reduced accessibility for reagents |
Spectroscopic Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for determining the detailed molecular structure of organic compounds. Through various NMR experiments, the connectivity of atoms and the stereochemical arrangement can be established.
The proton NMR (¹H NMR) spectrum provides information about the different types of protons in the molecule and their neighboring protons. For Methyl 3-ethynylcyclobutane-1-carboxylate, distinct signals are expected for the methyl ester protons, the protons on the cyclobutane (B1203170) ring, and the terminal alkyne proton.
Methyl Protons (-OCH₃): A sharp singlet is predicted around δ 3.7 ppm, characteristic of protons on a methyl ester group. nih.govrsc.org
Cyclobutane Protons: The protons on the four-membered ring would appear as complex multiplets in the δ 2.0–3.5 ppm range. Their exact chemical shifts and splitting patterns are influenced by their stereochemical relationship (cis/trans) to the ester and ethynyl (B1212043) groups. These protons are coupled to each other, resulting in intricate splitting.
Ethynyl Proton (-C≡CH): A signal for the terminal alkyne proton is expected in the δ 2.0–3.0 ppm region. pressbooks.pub This proton may exhibit long-range coupling with protons on the cyclobutane ring.
Expected ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -OCH₃ | ~ 3.7 | Singlet |
| -CH-COOCH₃ (H1) | ~ 3.0 - 3.4 | Multiplet |
| -CH₂- (ring, H2/H4) | ~ 2.2 - 2.8 | Multiplet |
| -CH-C≡CH (H3) | ~ 2.8 - 3.2 | Multiplet |
The carbon-13 NMR (¹³C NMR) spectrum reveals the number of unique carbon environments and provides information about the types of carbons (e.g., C=O, C≡C, CH, CH₂, CH₃).
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, with a characteristic signal expected around δ 170–175 ppm. wisc.edu
Alkynyl Carbons (-C≡C-): The two carbons of the ethynyl group are predicted to appear in the δ 70–90 ppm range. wisc.edu
Methoxy (B1213986) Carbon (-OCH₃): The carbon of the methyl ester group typically resonates around δ 52 ppm. nih.gov
Cyclobutane Carbons: The carbons of the cyclobutane ring are expected in the aliphatic region, generally between δ 20–45 ppm. niscpr.res.inresearchgate.net The specific shifts depend on the substitution at each carbon.
Expected ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C =O | ~ 170 - 175 |
| -C ≡CH | ~ 80 - 90 |
| -C≡C H | ~ 70 - 80 |
| -OC H₃ | ~ 52 |
| -C H-COOCH₃ (C1) | ~ 40 - 45 |
| -C H₂- (ring, C2/C4) | ~ 25 - 35 |
Two-dimensional NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, COSY would show correlations among all the adjacent protons on the cyclobutane ring, confirming their connectivity within the four-membered ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the carbon atom to which it is directly attached. columbia.edu This allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum, such as linking the methyl proton singlet to the methoxy carbon signal and the cyclobutane proton multiplets to their corresponding ring carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals correlations between protons and carbons that are separated by two or three bonds, which helps to connect different parts of the molecule. columbia.eduyoutube.com Key expected HMBC correlations would include:
The methoxy protons (-OCH₃) to the carbonyl carbon (C=O).
The H1 proton of the cyclobutane ring to the carbonyl carbon.
The H3 proton of the cyclobutane ring to the two alkynyl carbons.
The terminal ethynyl proton to the C3 carbon of the cyclobutane ring.
Infrared (IR) Spectroscopy for Characteristic Vibrational Frequencies of Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. pressbooks.pub The IR spectrum of this compound would be expected to show several key absorption bands.
Expected IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Frequency (ν, cm⁻¹) |
|---|---|---|
| Terminal Alkyne | ≡C-H stretch | ~ 3300 |
| Cycloalkane/Methyl | C-H stretch | ~ 2850 - 3000 |
| Alkyne | C≡C stretch | ~ 2100 - 2150 (weak) |
| Ester Carbonyl | C=O stretch | ~ 1735 |
The presence of these distinct bands, particularly the sharp ≡C-H stretch at ~3300 cm⁻¹ and the strong C=O stretch at ~1735 cm⁻¹, would provide strong evidence for the ethynyl and methyl ester functionalities, respectively. pressbooks.publibretexts.org
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. europeanreview.orgmdpi.com For this compound, with a molecular formula of C₉H₁₀O₂, HRMS would be used to confirm this composition.
The calculated monoisotopic mass for C₉H₁₀O₂ is 150.0681 Da. An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value extremely close to this calculated value (typically within 5 ppm) would provide unambiguous confirmation of the molecular formula. amazonaws.comresearchgate.net
Advanced Spectroscopic and Diffraction Techniques for Detailed Structural Analysis
For a comprehensive structural analysis, especially to resolve the stereochemistry (i.e., whether the substituents on the cyclobutane ring are cis or trans), more advanced techniques may be employed.
Nuclear Overhauser Effect (NOESY) Spectroscopy: This 2D NMR technique can establish the relative stereochemistry by identifying protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY correlations between protons on the substituent groups (at C1 and C3) would help determine their spatial orientation.
X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray diffraction provides the most definitive structural information. It generates a three-dimensional model of the molecule, showing the precise bond lengths, bond angles, and stereochemical arrangement in the solid state.
These advanced methods complement the primary spectroscopic data to provide a complete and unequivocal picture of the molecular structure of this compound.
Theoretical Studies and Computational Chemistry Applications
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mdpi.comyoutube.commdpi.com For Methyl 3-ethynylcyclobutane-1-carboxylate, DFT calculations can predict its molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the molecule's three-dimensional shape and the spatial arrangement of its functional groups.
In related studies on substituted cyclobutane (B1203170) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as cc-pVDZ, have been employed to determine optimized geometries and electronic properties. niscpr.res.in For instance, in a study of 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)-ethanone, DFT was used to analyze bond lengths and angles, revealing steric effects of the substituents on the cyclobutane ring. niscpr.res.in It is expected that the ethynyl (B1212043) and methyl carboxylate groups in this compound would similarly influence the geometry of the cyclobutane ring.
The puckered conformation of the cyclobutane ring is a key feature that would be elucidated by DFT calculations. libretexts.orglibretexts.orgwikipedia.org The degree of puckering and the preferred orientation of the substituents (axial vs. equatorial) are determined by a delicate balance of angle strain, torsional strain, and steric interactions. libretexts.orglibretexts.org
Table 1: Predicted Geometrical Parameters for Substituted Cyclobutanes from DFT Studies
| Parameter | Typical Value in Substituted Cyclobutanes | Reference |
| C-C bond length (ring) | ~1.55 - 1.57 Å | niscpr.res.innih.gov |
| C-C-C bond angle (ring) | ~88° | libretexts.orgwikipedia.org |
| Puckering Dihedral Angle | ~25° - 35° | libretexts.org |
Note: These are generalized values from studies on various cyclobutane derivatives and serve as an estimation for this compound.
Mechanistic Investigations of Chemical Reactions and Reaction Pathways
Computational chemistry, particularly DFT, is instrumental in elucidating the mechanisms of chemical reactions. acs.org For this compound, theoretical studies can be used to investigate various potential reaction pathways, such as cycloadditions, ring-opening reactions, and functional group transformations.
By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction can be constructed. This allows for the determination of activation energies, which are critical for predicting reaction rates and selectivity. For example, DFT calculations have been used to unveil the mechanism of the stereospecific synthesis of cyclobutanes from pyrrolidines, identifying the rate-determining step and explaining the observed stereochemistry. acs.org
In the context of this compound, mechanistic investigations could explore the reactivity of the ethynyl group in reactions like click chemistry or the susceptibility of the strained cyclobutane ring to cleavage under certain conditions.
Analysis of Ring Strain Energy and Conformational Dynamics of Cyclobutane Derivatives
The cyclobutane ring is characterized by significant ring strain, which is a combination of angle strain (deviation from the ideal tetrahedral angle of 109.5°) and torsional strain (eclipsing interactions between adjacent C-H bonds). libretexts.orglibretexts.orgwikipedia.orgnih.govmasterorganicchemistry.com The total ring strain energy of cyclobutane is approximately 26.3 kcal/mol. nih.govmasterorganicchemistry.com
Computational methods can be used to quantify the ring strain in this compound and to understand how the substituents affect this strain. The puckered, or "butterfly," conformation of the cyclobutane ring is a mechanism to alleviate some of the torsional strain, albeit at the cost of slightly increased angle strain. libretexts.orglibretexts.org
The conformational dynamics of the cyclobutane ring, including the interconversion between different puckered conformations, can be studied using computational techniques. A study on cyclobutanecarboxylic acid utilized potential energy surface scans to identify stable conformers and the energy barriers between them. illinois.eduresearchgate.net Similar analyses for this compound would reveal the preferred conformations and the flexibility of the ring system.
Table 2: Ring Strain Energies of Small Cycloalkanes
| Cycloalkane | Ring Strain Energy (kcal/mol) | Reference |
| Cyclopropane | 27.6 | masterorganicchemistry.com |
| Cyclobutane | 26.3 | nih.govmasterorganicchemistry.com |
| Cyclopentane (B165970) | 7.1 | nih.gov |
Prediction of Spectroscopic Parameters and Reactivity Trends
DFT and other ab initio methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. niscpr.res.in For this compound, computational methods can predict:
Vibrational Frequencies: Calculation of the infrared (IR) and Raman spectra can help in the assignment of experimental vibrational bands to specific molecular motions. researchgate.net
NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts, aiding in the interpretation of experimental NMR spectra. niscpr.res.in
Furthermore, computational chemistry can be used to predict reactivity trends. By analyzing the electronic properties of this compound, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), insights into its reactivity can be gained. For instance, the molecular electrostatic potential (MEP) map can identify regions of the molecule that are electron-rich (susceptible to electrophilic attack) or electron-poor (susceptible to nucleophilic attack). niscpr.res.in
Applications of Methyl 3 Ethynylcyclobutane 1 Carboxylate in Organic Synthesis
Building Block for Complex Molecule and Natural Product Synthesis
The strategic importance of Methyl 3-ethynylcyclobutane-1-carboxylate lies in its utility as a modular building block. nih.gov In synthetic chemistry, the concept of using pre-functionalized, structurally defined building blocks allows for the efficient and systematic assembly of complex target molecules, much like constructing with LEGOs®. nih.gov This approach simplifies complex syntheses into a series of reliable coupling reactions, enhancing efficiency and flexibility. The structure of this compound is well-suited for this role, offering two distinct points for chemical modification: the ethynyl (B1212043) group and the ester.
The terminal alkyne is particularly versatile, ready to participate in a host of powerful coupling reactions. These include:
Sonogashira coupling: To form new carbon-carbon bonds with aryl or vinyl halides.
Azide-alkyne "Click" Chemistry: To rapidly and efficiently form triazole rings, a common linkage in medicinal chemistry.
Glaser or Hay coupling: To dimerize and create conjugated diacetylene structures.
Simultaneously, the methyl ester can be hydrolyzed to a carboxylic acid or reduced to an alcohol, opening up further avenues for modification, such as amide bond formation or etherification. This dual reactivity allows for the sequential and controlled addition of different molecular fragments, enabling the construction of intricate and diverse chemical structures. acs.org
Precursor for Bioactive Compounds and Pharmaceutical Intermediates
The cyclobutane (B1203170) ring is an increasingly important structural motif in medicinal chemistry. acs.org Its unique, puckered three-dimensional shape provides a rigid scaffold that can orient pharmacophore groups in a precise spatial arrangement, which is crucial for effective binding to biological targets like enzymes and receptors. Incorporating a cyclobutane ring can improve metabolic stability, reduce planarity, and serve as an isostere for other groups, such as phenyl rings or alkenes.
This compound serves as an excellent starting point for creating such pharmaceutical intermediates. The ethynyl group allows for the attachment of various heterocyclic or aromatic systems, which are common features in many bioactive molecules. For instance, through click chemistry, the cyclobutane core can be readily linked to other fragments to build potential enzyme inhibitors or receptor antagonists. The ability to modify both the alkyne and the ester functions allows for the generation of diverse libraries of compounds for high-throughput screening and drug discovery efforts.
Synthesis of Cyclobutane-Containing Natural Products
Cyclobutane rings are found in a wide array of complex natural products that exhibit fascinating architectures and potent biological activities. rsc.org These natural products, which include alkaloids, terpenoids, and steroids, often derive their bioactivity from the unique stereochemistry and conformational constraints imposed by the four-membered ring. rsc.org
Synthesizing these molecules in the laboratory is a significant challenge that often requires innovative strategies to construct the strained cyclobutane core with precise stereocontrol. acs.org this compound represents a pre-formed cyclobutane scaffold that can simplify these synthetic endeavors. Chemists can leverage the existing ring and focus on elaborating the functional groups to build the target natural product. The ethynyl group, in particular, can be transformed into various other functionalities required for the final structure, such as ketones, vinyl groups, or extended conjugated systems, making it a key strategic element in a retrosynthetic plan.
Scaffold in Catalyst Ligand Design and Asymmetric Catalysis
In asymmetric catalysis, the design of chiral ligands that bind to a metal center is paramount for controlling the stereochemical outcome of a reaction. The ligand creates a chiral environment around the metal, directing the reactants to approach from a specific face, thereby leading to the preferential formation of one enantiomer over the other.
The rigid, well-defined conformation of the cyclobutane ring makes it an attractive scaffold for designing such ligands. By attaching coordinating groups (such as phosphines, amines, or heterocycles) to the cyclobutane core of this compound, new chiral ligands can be developed. The rigidity of the scaffold helps to minimize conformational ambiguity, which can lead to higher levels of enantioselectivity in catalytic reactions. The ethynyl and carboxylate groups serve as convenient handles for introducing the necessary coordinating atoms, allowing for the systematic tuning of the ligand's steric and electronic properties to optimize catalyst performance for a specific transformation.
Development of Advanced Materials and Polymer Precursors
The unique chemical properties of this compound also make it a candidate for applications in materials science. Both the strained ring and the alkyne functionality can be exploited to create novel polymers and advanced materials.
The terminal alkyne group can undergo polymerization through various methods, such as those catalyzed by transition metals, to form polyacetylene-type materials. These polymers, featuring a conjugated backbone, are often investigated for their conductive and optical properties. Furthermore, the bifunctional nature of the molecule allows it to act as a cross-linking agent or as a monomer for creating complex polymer architectures. For instance, related cyclobutene (B1205218) monomers have been successfully polymerized to create polymers with cyclobutane rings in the main chain. researchgate.net These polymers can exhibit unique thermal properties, sometimes undergoing ring-opening reactions of the cyclobutane units upon heating to form new unsaturated structures within the polymer backbone. researchgate.net This suggests that polymers derived from this compound could serve as precursors to new materials with tunable properties.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes to Ethynylcyclobutane (B3031559) Carboxylates
The development of efficient, sustainable, and scalable methods for the synthesis of functionalized cyclobutanes is a primary objective for future research. Current strategies often rely on [2+2] cycloadditions, which can be energy-intensive or require specialized equipment. nih.govnih.gov Future efforts should focus on greener alternatives that minimize waste and maximize atom economy.
Photocatalytic [2+2] cycloadditions using visible light represent a promising sustainable approach. nih.gov By employing a suitable photocatalyst, the reaction between an appropriate alkene and an alkyne precursor could be achieved under mild conditions, reducing the energy input and avoiding harsh reagents. Another avenue involves strain-release strategies starting from highly strained precursors like bicyclo[1.1.0]butanes (BCBs). The controlled ring-opening of a suitably functionalized BCB could provide a modular and efficient route to the desired cyclobutane (B1203170) core. lookchem.com
Furthermore, the exploration of biocatalysis could offer highly selective and environmentally benign synthetic pathways. Engineered enzymes could potentially catalyze the formation of the cyclobutane ring or the introduction of the ethynyl (B1212043) group with high stereocontrol, operating in aqueous media and at ambient temperatures. Research into chemoenzymatic strategies, combining the strengths of both traditional organic synthesis and biocatalysis, could also lead to innovative and sustainable production methods.
| Synthetic Strategy | Potential Precursors | Key Advantages | Research Focus |
| Visible-Light Photocatalysis | Methyl acrylate (B77674), Propargyl alcohol derivatives | Energy-efficient, mild conditions, high functional group tolerance | Development of novel photocatalysts, optimization of reaction conditions |
| Strain-Release Synthesis | Functionalized bicyclo[1.1.0]butanes | High modularity, access to complex structures | Synthesis of stable BCB precursors, controlling regioselectivity of ring-opening |
| Biocatalysis | Bio-based starting materials | High stereoselectivity, environmentally benign, aqueous media | Enzyme discovery and engineering, development of chemoenzymatic cascades |
Exploration of Undiscovered Reactivity Modes and Selective Transformations
The dual functionality of Methyl 3-ethynylcyclobutane-1-carboxylate—a strained ring and a terminal alkyne—opens up a vast landscape of potential chemical transformations that remain largely unexplored. Future research should aim to discover and control novel reactivity modes to generate diverse molecular architectures.
The terminal alkyne is a prime candidate for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govru.nl This would allow for the facile conjugation of the cyclobutane scaffold to a wide range of molecules, including biomolecules, polymers, and fluorescent tags, to create novel materials and probes. Beyond click chemistry, the alkyne can participate in various cycloadditions, Sonogashira couplings, and hydrofunctionalization reactions.
Simultaneously, the cyclobutane ring itself offers unique opportunities for selective transformations. Due to ring strain, the C-C bonds are weaker than in acyclic systems, making them susceptible to controlled ring-opening reactions to generate linear, functionalized molecules that might be difficult to access otherwise. researchgate.net Additionally, C-H functionalization, directed by the carboxylate group, could enable the selective installation of new substituents at specific positions on the cyclobutane ring, further expanding its structural diversity. lookchem.comnih.gov Investigating the interplay between the reactivity of the alkyne and the cyclobutane ring will be crucial for developing selective, one-pot transformations.
| Reactive Site | Transformation Type | Potential Products | Key Research Questions |
| Ethynyl Group | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,2,3-Triazole-linked conjugates | Optimization for biocompatible conditions, exploration of novel azide (B81097) partners |
| Ethynyl Group | Sonogashira Coupling | Aryl- or vinyl-substituted ethynylcyclobutanes | Catalyst development for hindered substrates, functional group tolerance |
| Cyclobutane Ring | Directed C-H Functionalization | Regioselectively substituted cyclobutanes | Catalyst control of site-selectivity (C2 vs. C3), stereochemical outcomes |
| Cyclobutane Ring | Strain-Release Ring-Opening | Functionalized acyclic esters | Control over cleavage selectivity, trapping of reactive intermediates |
Integration with Flow Chemistry and Automated Synthesis for Scalable Production
For this compound and its derivatives to find widespread application, particularly in pharmaceuticals and materials science, scalable and efficient production methods are essential. Integrating continuous flow chemistry and automated synthesis platforms offers a promising solution to the challenges associated with traditional batch production of strained molecules. nih.govnih.gov
Flow chemistry provides significant advantages for reactions common in cyclobutane synthesis, such as photochemical [2+2] cycloadditions. nih.govnih.gov The small reaction volumes and high surface-area-to-volume ratio in flow reactors allow for precise control over reaction parameters like temperature, pressure, and irradiation time, leading to higher yields, better selectivity, and improved safety. acs.org This is particularly important when dealing with high-energy intermediates or exothermic reactions. The development of a continuous flow process for the synthesis of ethynylcyclobutane carboxylates would enable safe, reproducible, and scalable production from milligrams to kilograms. nih.gov
Furthermore, coupling flow reactors with automated synthesis platforms can accelerate the discovery of new derivatives. rsc.org Automated systems can perform high-throughput screening of reaction conditions and synthesize libraries of analogues by systematically varying starting materials and reagents. This approach would facilitate the rapid exploration of the chemical space around the core scaffold, enabling the efficient generation of compounds for biological screening or materials testing.
| Technology | Application in Synthesis | Key Benefits | Future Development Goals |
| Continuous Flow Chemistry | [2+2] Photocycloaddition, Handling of reactive intermediates | Enhanced safety, precise process control, improved scalability, higher yields | Development of dedicated photoreactors, integration of in-line analytics for real-time optimization |
| Automated Synthesis Platforms | Library generation, reaction optimization | High-throughput screening, rapid diversification of the core scaffold | Integration with machine learning algorithms for predictive synthesis, development of modular "plug-and-play" reactor systems |
Computational Design and Rational Synthesis Approaches for Tailored Cyclobutane Structures
Computational chemistry and in silico design tools are poised to play a pivotal role in the rational development of novel cyclobutane-based molecules with tailored properties. nih.govnih.gov By leveraging computational models, researchers can predict the physicochemical properties, reactivity, and potential biological activity of derivatives of this compound before committing to their synthesis, thereby saving time and resources.
Density Functional Theory (DFT) calculations can be employed to understand the electronic structure and conformational preferences of the cyclobutane ring, which adopts a characteristic "puckered" conformation. acs.orglibretexts.orgdalalinstitute.com These models can predict the ring strain energy and elucidate the mechanisms of potential reactions, guiding the design of experiments for novel transformations. acs.org For example, DFT can help predict the regioselectivity of C-H functionalization or the activation barriers for different ring-opening pathways.
For applications in drug discovery, molecular docking and dynamics simulations can be used to design cyclobutane derivatives that fit optimally into the binding sites of specific biological targets. nih.govnih.gov The rigid and three-dimensional nature of the cyclobutane scaffold makes it an attractive bioisostere for other chemical groups, and computational tools can help identify where it can be best employed to improve pharmacological properties. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can further refine the design process by correlating structural features with biological activity, leading to the rational synthesis of compounds with enhanced potency and selectivity. nih.gov
| Computational Method | Application Area | Predicted Properties | Impact on Research |
| Density Functional Theory (DFT) | Reaction mechanism studies | Transition state energies, ring strain, conformational analysis | Guiding the development of new synthetic methods and predicting reactivity |
| Molecular Docking | Drug design and discovery | Binding affinity, interaction with biological targets | Rational design of potent and selective inhibitors or agonists |
| Molecular Dynamics (MD) | Conformational analysis | Dynamic behavior in solution, stability of ligand-protein complexes | Understanding the flexibility and binding modes of cyclobutane derivatives |
| QSAR | Lead optimization | Correlation of structure with biological activity | Prioritizing synthetic targets with the highest probability of success |
Q & A
Basic Research Questions
Q. What synthetic routes are available for Methyl 3-ethynylcyclobutane-1-carboxylate, and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or cycloaddition. For example, cyclobutane carboxylates are often prepared by alkylation of cyclobutanecarboxylic acid derivatives. A typical approach involves reacting a cyclobutane precursor (e.g., methyl 3-bromocyclobutane-1-carboxylate) with a terminal alkyne (e.g., ethynyl magnesium bromide) under Sonogashira coupling conditions (Pd catalysis, CuI co-catalyst, inert atmosphere). Reaction optimization includes temperature control (60–80°C), solvent selection (THF or DMF), and purification via silica gel chromatography .
Q. How is the puckering conformation of the cyclobutane ring analyzed experimentally?
- Methodology : Puckering parameters are quantified using X-ray crystallography and Cremer-Pople coordinates . For strained cyclobutanes, displacement parameters from crystallographic data are analyzed in programs like ORTEP-3 to visualize ring distortion . NMR spectroscopy (e.g., coupling constants in H-NMR) can also infer ring strain, as seen in related cyclobutane esters .
Q. What safety protocols are recommended for handling this compound?
- Methodology : Use PPE (nitrile gloves, safety goggles) and work in a fume hood. Avoid skin contact and inhalation. Toxicity data for analogs (e.g., methyl 3-aminocyclopentanecarboxylate) suggest storage at 2–8°C in airtight containers. Spills should be neutralized with inert adsorbents and disposed via hazardous waste protocols .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the ethynyl group in strained cyclobutane systems?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution and bond angles. The ethynyl group’s sp-hybridization increases ring strain, which can be correlated with experimental reactivity in [2+2] cycloadditions. Software like Gaussian or ORCA is used to simulate transition states and activation energies .
Q. What strategies minimize side reactions during functionalization of the cyclobutane core?
- Methodology : Steric protection of the ethynyl group (e.g., trimethylsilyl masking) reduces undesired dimerization. Catalytic systems like Ru-based complexes improve selectivity in click chemistry. Reaction monitoring via LCMS or inline IR spectroscopy ensures real-time optimization .
Q. How are crystallographic tools like SHELXL and Mercury CSD applied to resolve structural ambiguities?
- Methodology : SHELXL refines X-ray data to model disorder or twinning in cyclobutane derivatives. Mercury’s "Materials Module" compares packing motifs across similar structures (e.g., hydrogen-bonding networks in carboxylate esters). For example, analyzing void spaces in the crystal lattice can explain solubility differences .
Q. What degradation pathways are observed under oxidative or hydrolytic conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
